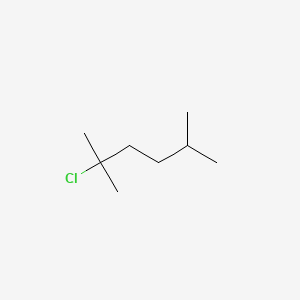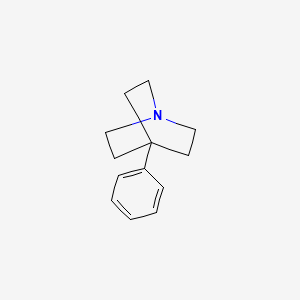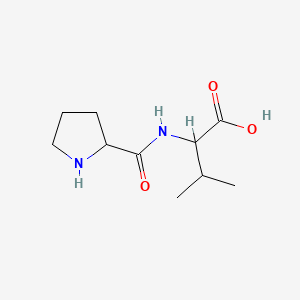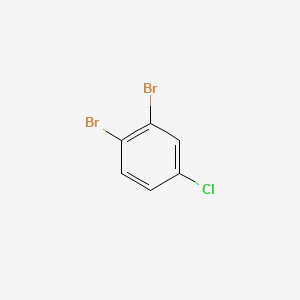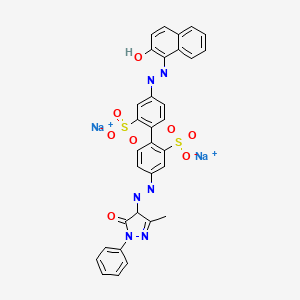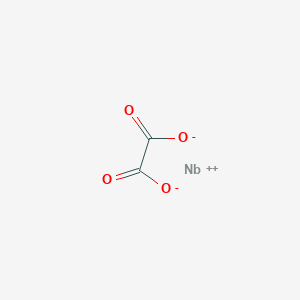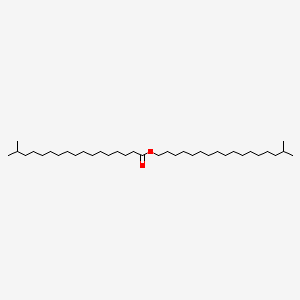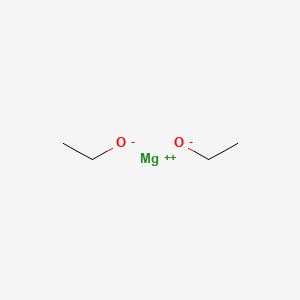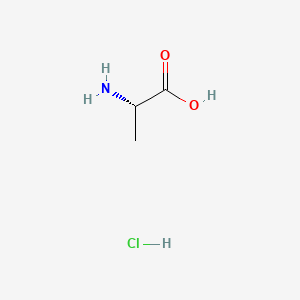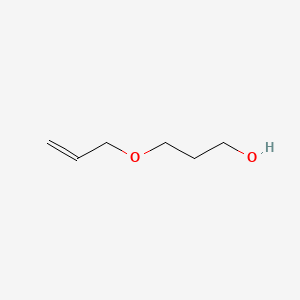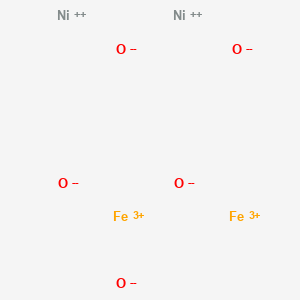
1H,1H,2H,2H-全氟癸基甲基二氯硅烷
描述
科学研究应用
1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane has a wide range of scientific research applications:
作用机制
Target of Action
1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane, also known as (heptadecafluoro-1,1,2,2-tetrahydrodecyl)methyldichlorosilane, is primarily targeted at surfaces that require hydrophobic or oleophobic treatment . The compound’s primary role is to modify the surface properties of various materials, including metals, glass, and polymers, to make them resistant to wetting by water and oils .
Mode of Action
The mode of action of 1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane involves the formation of a thin, hydrophobic layer on the surface of the target material . This is achieved through the reaction of the silane group with the hydroxyl groups present on the surface of the material, resulting in the formation of a covalent bond . The long perfluorinated carbon chain then extends away from the surface, creating a low-energy interface that resists wetting .
Biochemical Pathways
The primary pathway involves the reaction of the silane group with hydroxyl groups on the surface of the material, followed by the polymerization of the silane molecules to form a tightly packed layer of fluorinated carbon chains .
Pharmacokinetics
In terms of its application, the compound is usually applied in a diluted form and allowed to react with the surface for a certain period of time to ensure complete coverage and optimal performance .
Result of Action
The result of the action of 1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane is the formation of a hydrophobic and oleophobic surface that resists wetting by water and oils . This can be beneficial in a variety of applications, including anti-fogging treatments for glass, stain-resistant treatments for textiles, and corrosion-resistant coatings for metals .
Action Environment
The action of 1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane is influenced by several environmental factors. The presence of moisture can accelerate the hydrolysis and condensation reactions of the silane group, which can be beneficial for the formation of the hydrophobic layer . Excessive moisture can also lead to the formation of a less effective, patchy coating . Temperature can also affect the reaction rate and the quality of the resulting coating .
准备方法
The synthesis of 1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane typically involves the reaction of perfluorodecylmethanol with silicon tetrachloride in the presence of a catalyst . The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards .
化学反应分析
1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms with other functional groups.
Hydrolysis: In the presence of water, it can hydrolyze to form silanols and hydrochloric acid.
Condensation Reactions: It can undergo condensation with other silanes to form siloxane bonds.
Common reagents used in these reactions include water, alcohols, and amines . The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane is unique due to its long perfluorinated chain and dichlorosilane group, which provide both hydrophobicity and reactivity . Similar compounds include:
1H,1H,2H,2H-Perfluorooctyltriethoxysilane: Used for similar surface modification applications but with different reactivity due to the presence of ethoxy groups.
1H,1H,2H,2H-Perfluoro-1-decanol: Another fluorinated compound used for surface modification but lacks the silane functionality.
These comparisons highlight the unique combination of properties that make 1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane particularly useful in various applications .
属性
IUPAC Name |
dichloro-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2F17Si/c1-31(12,13)3-2-4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)11(28,29)30/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBMWIXRKLGXPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2F17Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184995 | |
| Record name | [(Perfluorooctyl)ethyl]methyl dichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3102-79-2 | |
| Record name | 1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003102792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(Perfluorooctyl)ethyl]methyl dichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorooctylethyldichloromethyl silane;Perfluorooctylethyldichloromethyl silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane create a cell-resistant surface?
A: 1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane (17F) is a fluorosilane compound used to create hydrophobic surfaces. When applied to a substrate like glass, the silane group (Si-Cl) hydrolyzes and forms covalent bonds with surface hydroxyl groups. This creates a dense layer of perfluorinated chains exposed to the outer surface. [] These perfluoroalkyl chains are highly hydrophobic and exhibit low surface energy, which makes the modified surface resistant to cell attachment.
Q2: What is the main challenge in using 1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane for patterned cell attachment, and how is it addressed in the research?
A: The research highlights a significant challenge: contamination of the 17F layer during subsequent surface modification steps, particularly during the introduction of amine-functional spacers. [] This contamination compromises the cell-resistant properties of the 17F layer, hindering the creation of defined cell-adhesive patterns. To overcome this, the researchers developed a novel two-step silanization method. They first create patterned 17F layers using photolithography. Then, instead of directly coupling amines, they introduce an intermediate layer of isocyanatopropyl triethoxysilane (IPTS). This IPTS layer acts as a barrier, preventing contamination of the 17F layer during subsequent amine coupling steps, and allows for the controlled attachment of cells to specific areas. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


